molecular formula C23H21N3O3S2 B12148477 N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12148477
M. Wt: 451.6 g/mol
InChI Key: OORZMYHEFWGMJK-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the phenoxyphenyl intermediate: This step involves the reaction of phenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxyphenyl compound.

    Synthesis of the thienopyrimidine core: This involves the cyclization of appropriate starting materials, such as thiourea and β-ketoesters, under acidic or basic conditions to form the thienopyrimidine ring system.

    Coupling of intermediates: The phenoxyphenyl and thienopyrimidine intermediates are then coupled using a suitable linker, such as a sulfanyl group, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. For example:

    Biological activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

    Chemical reactivity: The compound’s reactivity may involve nucleophilic or electrophilic attack at specific sites, leading to the formation of new chemical bonds or the cleavage of existing ones.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical, biological, or physical properties

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H21N3O3S2/c1-14-15(2)31-21-20(14)22(28)26(3)23(25-21)30-13-19(27)24-16-9-11-18(12-10-16)29-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,27)

InChI Key

OORZMYHEFWGMJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C)C

Origin of Product

United States

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